molecular formula C13H14BrNO B8094902 1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide CAS No. 6318-99-6

1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide

Cat. No.: B8094902
CAS No.: 6318-99-6
M. Wt: 280.16 g/mol
InChI Key: DUDBGEWEHYCPPA-UHFFFAOYSA-M
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Description

1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a pyridinium ring substituted with a hydroxy-phenylethyl group, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide can be synthesized through the quaternization of pyridine with 2-bromo-2-phenylethanol. The reaction typically involves the following steps:

  • Dissolve pyridine in an appropriate solvent such as acetonitrile or ethanol.
  • Add 2-bromo-2-phenylethanol to the solution.
  • Heat the reaction mixture under reflux conditions for several hours.
  • Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
  • Filter and purify the product by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using large-scale reactors for the quaternization reaction.
  • Employing continuous flow systems to enhance reaction efficiency.
  • Implementing purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridinium ring can be reduced to a pyridine ring.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions, cyanide ions, and thiolate ions can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide.

    Reduction: Formation of 1-(2-hydroxy-2-phenylethyl)pyridine.

    Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in enzyme function. Additionally, it can interact with cell membranes, altering membrane permeability and affecting cellular processes.

Comparison with Similar Compounds

1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide can be compared with other pyridinium salts such as:

    1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide: Similar structure but with a carbonyl group instead of a hydroxy group.

    1-(2-hydroxy-2-phenylethyl)pyridine: Lacks the quaternary ammonium structure, making it less polar.

    2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: Contains a methyl group on the pyridinium ring, affecting its reactivity and properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-phenyl-2-pyridin-1-ium-1-ylethanol;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14NO.BrH/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1-10,13,15H,11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDBGEWEHYCPPA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C[N+]2=CC=CC=C2)O.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548749
Record name 1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6318-99-6
Record name NSC31959
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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